(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol
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Overview
Description
®-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and the presence of methoxymethoxy groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol involves multiple steps, including the protection of hydroxyl groups, formation of the cyclopenta[a]phenanthrene core, and introduction of the methoxymethoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases or conditions, particularly those involving complex biochemical pathways.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties may make it suitable for use in advanced manufacturing processes or as a component in high-performance products.
Mechanism of Action
The mechanism of action of ®-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclopenta[a]phenanthrene with different functional groups or stereochemistry. Examples include:
- Compounds with hydroxyl groups instead of methoxymethoxy groups.
- Derivatives with different alkyl chains or substituents on the phenanthrene core.
Uniqueness
The uniqueness of ®-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol lies in its specific stereochemistry and the presence of methoxymethoxy groups
This detailed article provides a comprehensive overview of ®-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H50O5 |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol |
InChI |
InChI=1S/C28H50O5/c1-19(7-6-14-29)22-8-9-23-26-24(11-13-28(22,23)3)27(2)12-10-21(32-17-30-4)15-20(27)16-25(26)33-18-31-5/h19-26,29H,6-18H2,1-5H3/t19-,20+,21-,22-,23+,24+,25-,26+,27+,28-/m1/s1 |
InChI Key |
FNFLNUKGBNKJNU-KMYXJVIYSA-N |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OCOC)C)OCOC)C |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OCOC)C)OCOC)C |
Origin of Product |
United States |
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